molecular formula C7H5FIN3 B3392846 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1426309-26-3

5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B3392846
CAS No.: 1426309-26-3
M. Wt: 277.04 g/mol
InChI Key: RTYHZLCIVUEWMQ-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of fluorine, iodine, and methyl groups attached to a pyrazolo[3,4-B]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone.

    Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolo[3,4-B]pyridine core.

    Introduction of Fluorine and Iodine:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine is used as a building block in the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine: Similar structure but lacks the methyl group at the 6-position.

    5-Fluoro-3-chloro-6-methyl-1H-pyrazolo[3,4-B]pyridine: Similar structure but has a chlorine atom instead of iodine.

    5-Fluoro-3-bromo-6-methyl-1H-pyrazolo[3,4-B]pyridine: Similar structure but has a bromine atom instead of iodine.

Uniqueness: The presence of both fluorine and iodine atoms in 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine imparts unique chemical properties, such as increased reactivity and the ability to form strong halogen bonds. These properties make it distinct from other similar compounds and enhance its potential for various applications .

Properties

IUPAC Name

5-fluoro-3-iodo-6-methyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FIN3/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYHZLCIVUEWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C=C1F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221826
Record name 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426309-26-3
Record name 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426309-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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